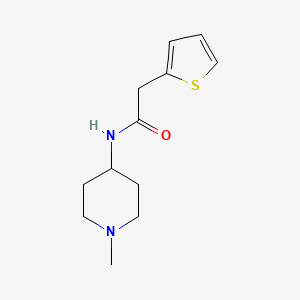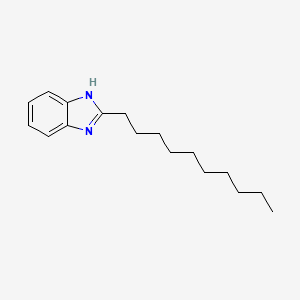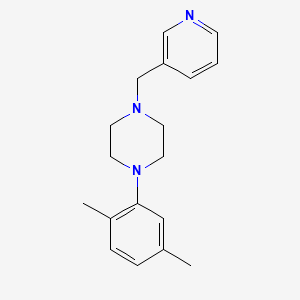
1,3-diaminoanthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diaminoanthra-9,10-quinone is a chemical compound with the linear formula C14H10N2O2 . It is part of the anthraquinone family, which are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .
Synthesis Analysis
Novel anthraquinone dyes were synthesized in good yield from furan-2,3-diones using 1,2-diaminoanthra-9,10-quinone and 1,4-diaminoanthra-9,10-quinone . Another study reported the bromination of 1-aminoanthra-9,10-quinone in deep eutectic solvent (choline chloride:urea), eliminating the need for volatile organic solvents and concentrated acids like H2SO4 as solvents or catalysts .Molecular Structure Analysis
The molecular structure of 1,3-diaminoanthra-9,10-quinone is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . The parent structure is also referred to as 9,10-anthracenedione, anthradione, 9,10-anthrachinon, anthracene-9–10 quinone, 9,10-dihidro-9, or 10-dioxoanthracene .Chemical Reactions Analysis
The electrochemical behavior of 1,4-diaminoanthra-9,10-quinone was studied under the condition of deaeration in the pH range 1.0 to 13.0 . Furan-2,3-diones undergo cyclocondensations with 1,2-diamines to provide the corresponding quinoxalines .Physical And Chemical Properties Analysis
The molecular weight of 1,3-diaminoanthra-9,10-quinone is 238.24 g/mol . The electrochemical techniques such as cyclic voltammetry, chronoamperometry, and chronocoulometry were used to study its behavior .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-diaminoanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNBZKEXRUZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]methyl}benzoate](/img/structure/B5101432.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)
![3-chloro-5-(4-chlorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5101460.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)
![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)




